molecular formula C9H12N2OS B2669043 (5-Methoxy-2-methylphenyl)thiourea CAS No. 1022320-88-2; 88686-29-7

(5-Methoxy-2-methylphenyl)thiourea

Cat. No.: B2669043
CAS No.: 1022320-88-2; 88686-29-7
M. Wt: 196.27
InChI Key: BQMXLLVSWQWRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methoxy-2-methylphenyl)thiourea (CAS 1022320-88-2) is a thiourea derivative with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol. This compound is characterized by a slightly soluble profile in water, with an estimated solubility of 4.7 g/L at 25°C, and a calculated density of 1.243 g/cm³ . Thiourea derivatives represent a broad family of molecules with significant research value due to their diverse applications in medicinal chemistry and organic synthesis. Compounds containing the thiourea moiety (N-(C=S)-N) have been extensively investigated as key building blocks and privileged scaffolds in the development of bioactive molecules . Notably, certain thiourea derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of compounds that effectively inhibit the HIV-1 reverse transcriptase enzyme by binding to a specific allosteric site, making them crucial in antiviral research . Beyond their antiviral potential, thiourea-based compounds have demonstrated a wide spectrum of other biological activities in research settings, including antimicrobial, anti-tuberculosis, and anti-cancer properties . This compound serves primarily as a pharmaceutical intermediate, providing researchers with a versatile synthon for the construction of more complex molecules. Its structure, featuring both electron-donating methoxy and methyl substituents on the phenyl ring, along with the reactive thiourea functional group, makes it a valuable precursor in heterocyclic chemistry and drug discovery programs. Researchers utilize this compound to develop novel molecular entities for investigating structure-activity relationships and exploring new therapeutic pathways. Safety Note: This product is For Research Use Only (RUO) and is strictly not for medicinal, commercial, or personal use. It is not intended for diagnostic or therapeutic applications in humans or animals. Hazard Information: Classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxy-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-3-4-7(12-2)5-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMXLLVSWQWRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022320-88-2
Record name (5-methoxy-2-methylphenyl)thiourea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2-methylphenyl)thiourea typically involves the reaction of 5-methoxy-2-methylaniline with thiocyanate or isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Cyclization Reactions

Under halogenation conditions, (5-Methoxy-2-methylphenyl)thiourea undergoes cyclization to form heterocyclic compounds. Key examples include:

Reactants Conditions Product Application
I₂, HBr (1:1:1 molar ratio)Dichloromethane, 25°C, 2 hours3,5-Diamino-1,2,4-thiadiazole derivativesAntiviral/anticancer agents
I₂, HCl (1:1:2 molar ratio)Ethanol, 60°C, 4 hours2-Amino-4-methylthiazolium saltsEnzyme inhibition studies

These reactions exploit the nucleophilic sulfur and nitrogen atoms, with iodine acting as both an oxidizing and cyclizing agent .

Oxidation and Disulfide Formation

The thiocarbonyl group (C=S) participates in oxidation reactions:

  • Oxidation to Sulfonic Acid :
    Prolonged exposure to H₂O₂ in acetic acid converts the thiourea to a sulfonic acid derivative, though this pathway is less common .

Alkylation and Substitution Reactions

The NH groups in this compound are reactive toward alkylation:

Alkylating Agent Conditions Product Biological Activity
Benzyl chlorideK₂CO₃, DMF, 80°C, 6 hoursN-Benzyl-(5-methoxy-2-methylphenyl)thioureaKinase inhibition (IC₅₀: 1.2 μM)
Ethyl bromoacetateEt₃N, THF, 25°C, 12 hoursThioether-carboxylate hybridAntitumor activity (HeLa cells)

Alkylation enhances solubility and modulates electronic properties for targeted drug design .

Reaction Mechanisms and Biological Interactions

  • Enzyme Inhibition :
    The thiocarbonyl group forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. For example, it inhibits proteases like SARS-CoV-2 Mpro by binding to His41 and Cys145 .

  • Metal Chelation :
    The sulfur and nitrogen atoms coordinate with transition metals (e.g., Ni²⁺, Cu²⁺), forming complexes used in catalysis or antibacterial applications .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly in strong acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C, releasing methanethiol and CO₂ .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

  • Thiourea derivatives, including (5-Methoxy-2-methylphenyl)thiourea, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, research has shown that certain thioureas exhibit cytotoxic effects against leukemia and solid tumors, suggesting potential for development as anticancer agents .

Enzyme Inhibition

  • This compound has been identified as a potent inhibitor of serine proteases, including α-chymotrypsin. This inhibition is significant in drug development for conditions related to protease activity, such as inflammation and cancer . The compound's ability to inhibit enzymes can also be leveraged in treating diseases associated with viral infections and metabolic disorders.

Antimicrobial Properties

  • The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that thiourea derivatives possess antibacterial, antifungal, and antiviral properties. For example, the synthesis of novel thiourea derivatives has shown promising results in inhibiting bacterial growth and biofilm formation .

Biological Activities

Anti-inflammatory Effects

  • Thioureas are known for their anti-inflammatory properties. Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Antidiabetic Activity

  • Recent studies have explored the antidiabetic potential of thiourea derivatives. These compounds have been evaluated for their ability to inhibit key enzymes involved in glucose metabolism, suggesting a role in managing diabetes .

Material Science Applications

Corrosion Inhibition

  • The use of this compound as a corrosion inhibitor has been investigated. Thioureas can form protective films on metal surfaces, reducing corrosion rates in aggressive environments . This property is particularly valuable in industrial applications where metal integrity is crucial.

Catalysis

  • Thioureas are also explored as organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metals makes them environmentally friendly alternatives in synthetic chemistry .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibition of tumor cell proliferation; effective against leukemia and solid tumors
Enzyme InhibitionPotent inhibitors of α-chymotrypsin; potential therapeutic applications
Antimicrobial PropertiesEffective against bacterial and fungal strains; inhibits biofilm formation
Anti-inflammatory EffectsModulation of inflammatory pathways; potential treatment for inflammatory diseases
Corrosion InhibitionForms protective films on metals; reduces corrosion rates
CatalysisFunctions as an organocatalyst; facilitates chemical reactions without metals

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-(5-Fluoro-2-methylphenyl)thiourea

  • Molecular Formula : C8H9FN2S
  • Molecular Weight : 184.23 g/mol
  • Key Differences: The 5-fluoro substituent replaces the 5-methoxy group in the target compound. Lower molecular weight (184.23 vs. 196.27 g/mol) may influence solubility and bioavailability.

Applications : While direct biological data for (5-Methoxy-2-methylphenyl)thiourea is unavailable, fluorinated thioureas are often explored for enhanced metabolic stability in drug design .

(2-Methoxyphenyl)thiourea

  • CAS Number : 1516-37-6
  • Molecular Formula : C8H10N2OS
  • Molecular Weight : 182.24 g/mol
  • Key Differences :
    • The methoxy group is at the 2-position instead of the 5-position.
    • Lacks the methyl substituent at the 2-position, reducing steric hindrance.
    • Positional isomerism may alter hydrogen-bonding capacity and metal-complexation efficiency.

Carbonyl Thiourea Derivatives (e.g., M1–M4)

  • Examples: M1: 2-(3-Benzoylthioureido)propanoic acid M3: N-(2-Chlorophenyl)-N'-(4-chlorobutanoyl)thiourea
  • Key Differences: Incorporation of carbonyl groups (e.g., benzoyl, chlorobutanoyl) enhances hydrogen-bonding and metal-coordination capabilities. Anti-Amoebic Activity: M1–M4 derivatives show IC50 values ranging from 12–45 µg·mL⁻¹ against Acanthamoeba spp., suggesting that acylated thioureas exhibit superior bioactivity compared to non-acylated analogs .

Implications: The absence of a carbonyl group in this compound may limit its anti-amoebic efficacy but improve solubility in non-polar solvents.

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

  • Simple Thioureas (e.g., phenylthiourea): High water solubility due to polar thiourea core .
  • This compound : Methoxy and methyl groups increase lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
  • Acylated Derivatives (e.g., M1): Carboxylic acid substituents improve water solubility, enabling formulation for medicinal applications .

Catalytic Performance

  • Aryl Ester Thioureas (e.g., compounds 8–10):
    • Catalyze reactions with 22–28% conversion efficiency, comparable to reference catalysts .
    • Electron-withdrawing groups (e.g., sulfonaryl in compound 10) enhance catalytic activity via increased acidity of the thiourea N–H bonds .

Data Table: Key Properties of Selected Thiourea Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications
This compound C9H12N2OS 196.27 5-OCH3, 2-CH3 Potential NLO material, moderate lipophilicity
N-(5-Fluoro-2-methylphenyl)thiourea C8H9FN2S 184.23 5-F, 2-CH3 Enhanced metabolic stability
(2-Methoxyphenyl)thiourea C8H10N2OS 182.24 2-OCH3 Standard solubility, low toxicity
M1 (Carbonyl Thiourea) C10H10N2O2S 222.26 Benzoyl, propanoic acid Anti-amoebic IC50: 12 µg·mL⁻¹
Phenylthiourea C7H8N2S 152.21 None High water solubility, metal chelation

Q & A

Q. What are the established methods for synthesizing (5-Methoxy-2-methylphenyl)thiourea?

The synthesis typically involves coupling 5-methoxy-2-methylphenylamine with an isothiocyanate derivative under controlled conditions. A common approach is reacting the amine with thiophosgene (CSCl₂) in anhydrous solvents like dichloromethane, followed by purification via recrystallization (e.g., using ethanol or acetonitrile) . For analogs, substituents on the aryl group may require optimization of reaction time (4–12 hours) and temperature (0–25°C) to achieve yields >70% .

Q. How does the solubility profile of this compound compare to unsubstituted thiourea?

While unsubstituted thiourea is highly soluble in polar solvents (water, ethanol), the methoxy and methyl groups in this derivative introduce steric and electronic effects. Preliminary data suggest moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in water (<1 mg/mL at 25°C). Solubility can be enhanced using sonication or co-solvents like PEG-400 .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in deuterated DMSO to confirm the aromatic methoxy (δ ~3.8 ppm) and thiourea NH signals (δ ~9–10 ppm).
  • IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N-H stretch).
  • X-ray crystallography : SHELXL refinement of single crystals (if obtainable) to resolve molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity (e.g., anti-cancer or enzyme inhibition)?

Thiourea derivatives with aryl substituents are known to disrupt mitochondrial membrane potential (ΔψM) and activate intrinsic apoptosis pathways via cytochrome c release and Bcl-2 downregulation . For this compound, computational docking studies suggest potential interaction with kinase ATP-binding pockets, though experimental validation is required.

Q. How do structural modifications influence its structure-activity relationship (SAR)?

  • Quadrant analysis : Analogous to PETT compounds , substituent optimization can be guided by dividing the molecule into quadrants (e.g., methoxy position, methyl group steric effects).
  • Electron-donating groups : The 5-methoxy group may enhance electron density on the aromatic ring, improving binding to hydrophobic enzyme pockets.
  • Methyl substitution : A 2-methyl group could reduce rotational freedom, enhancing target selectivity.

Q. What computational tools are suitable for modeling its interactions with biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) can predict binding affinities. Focus on parameterizing the C=S moiety and aryl ring π-stacking interactions. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. Can this compound be applied in environmental chemistry (e.g., pollutant removal)?

Thiourea-functionalized polymers have been used for selective phosphate sorption via flocculation (43% efficiency in lab studies) . The methoxy group may improve hydrophilicity, enhancing interactions with aqueous phosphate ions. Testing in batch adsorption experiments (pH 5–7, 25°C) is recommended.

Safety and Methodological Considerations

Q. What precautions are necessary for handling this compound?

  • Toxicity : Thiourea derivatives are suspected carcinogens (IARC Group 2B) and thyroid disruptors. Use fume hoods and PPE .
  • Purification : Recrystallize from ethanol to remove unreacted amines, followed by vacuum drying over H₂SO₄ .
  • Storage : Protect from light and moisture at –20°C in amber vials.

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to distinguish compound-specific effects from cell-type variability.
  • Metabolic interference : Monitor thiourea metabolism (e.g., via LC-MS) to identify potential bioactive metabolites .

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